molecular formula C8H3ClF3N B167759 4-Chloro-3-(trifluoromethyl)benzonitrile CAS No. 1735-54-2

4-Chloro-3-(trifluoromethyl)benzonitrile

Cat. No.: B167759
CAS No.: 1735-54-2
M. Wt: 205.56 g/mol
InChI Key: VBPYHJRQZZCFCW-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a white to yellow crystalline powder and is known for its unique chemical properties due to the presence of both chloro and trifluoromethyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-3-(trifluoromethyl)benzonitrile are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the trifluoromethyl group in the compound can significantly impact the chemical reactivity . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that the compound is a key intermediate in the synthesis of fluvoxamine , suggesting it may play a role in pathways related to serotonin reuptake inhibition

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is currently unknown. The compound’s trifluoromethyl group could potentially enhance its lipophilicity , which might influence its absorption and distribution.

Result of Action

As an intermediate in the synthesis of fluvoxamine , it may contribute to the therapeutic effects of this medication, such as serotonin reuptake inhibition

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s trifluoromethyl group can impact its physico-chemical behavior . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(trifluoromethyl)benzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzonitrile with trifluoromethylating agents under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. Another method involves the direct introduction of the trifluoromethyl group onto the benzene ring using reagents like trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)benzonitrile is used in scientific research for various applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(trifluoromethyl)benzonitrile is unique due to the combination of both chloro and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPYHJRQZZCFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371385
Record name 4-Chloro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-54-2
Record name 4-Chloro-3-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1735-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)benzonitrile
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